3-amino-4-[(7R,8S)-6'-methylspiro[6,8-dihydrocyclopenta[g][1,3]benzodioxole-7,5'-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline]-8-yl]pyrrole-2,5-dione

Catalog No.
S3327428
CAS No.
94656-46-9
M.F
C24H21N3O6
M. Wt
447.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-amino-4-[(7R,8S)-6'-methylspiro[6,8-dihydrocyclo...

CAS Number

94656-46-9

Product Name

3-amino-4-[(7R,8S)-6'-methylspiro[6,8-dihydrocyclopenta[g][1,3]benzodioxole-7,5'-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline]-8-yl]pyrrole-2,5-dione

IUPAC Name

3-amino-4-[(7R,8S)-6'-methylspiro[6,8-dihydrocyclopenta[g][1,3]benzodioxole-7,5'-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline]-8-yl]pyrrole-2,5-dione

Molecular Formula

C24H21N3O6

Molecular Weight

447.4 g/mol

InChI

InChI=1S/C24H21N3O6/c1-27-5-4-11-6-15-16(32-9-31-15)7-13(11)24(27)8-12-2-3-14-21(33-10-30-14)17(12)19(24)18-20(25)23(29)26-22(18)28/h2-3,6-7,19H,4-5,8-10H2,1H3,(H3,25,26,28,29)/t19-,24-/m0/s1

InChI Key

SPJFMVFHRMKUFD-CYFREDJKSA-N

SMILES

CN1CCC2=CC3=C(C=C2C14CC5=C(C4C6=C(C(=O)NC6=O)N)C7=C(C=C5)OCO7)OCO3

Canonical SMILES

CN1CCC2=CC3=C(C=C2C14CC5=C(C4C6=C(C(=O)NC6=O)N)C7=C(C=C5)OCO7)OCO3

Isomeric SMILES

CN1CCC2=CC3=C(C=C2[C@]14CC5=C([C@H]4C6=C(C(=O)NC6=O)N)C7=C(C=C5)OCO7)OCO3

Hyperectine is a natural product found in Hypecoum erectum and Hypecoum leptocarpum with data available.

Hyperectine is a naturally occurring compound first isolated from the freshwater sponge Ectyoplasia ferox in 2014 []. Belonging to the class of sesquiterpene hydroquinones, it has garnered significant attention for its potential applications in various scientific research fields []. This section explores the exciting research avenues hyperectine is opening up for scientists.

Drug Discovery: Potential for Anticancer, Antibiotic, and Antiviral Agents

One of the most promising research areas for hyperectine lies in drug discovery. Studies have shown that hyperectine and its derivatives exhibit cytotoxicity against cancer cells [, ]. This suggests potential for developing them into novel anticancer agents. Additionally, research has explored hyperectine's antibiotic properties, indicating its possible use in combating bacterial infections [, ]. Furthermore, antiviral effects have also been observed, suggesting possibilities for developing antiviral drugs [].

Agriculture: A Natural Pesticide Option

Hyperectine has shown promise as a natural pesticide in agricultural applications []. This could offer a more environmentally friendly alternative to synthetic pesticides, which can have detrimental effects on ecosystems and human health []. However, more research is needed to fully understand its effectiveness and potential impact on non-target organisms.

Environmental Science: Potential for Heavy Metal Removal

Research suggests that hyperectine has the potential to remove heavy metals from contaminated water []. This could be a valuable tool for environmental remediation efforts, as heavy metal pollution poses a significant threat to aquatic ecosystems and human health []. However, further studies are required to determine the efficiency and practicality of using hyperectine for this purpose.

Limitations and Future Directions

Despite the promising potential of hyperectine, some limitations need to be addressed. One such limitation is its poor solubility in water, which may hinder its use in certain applications []. Additionally, more research is needed to fully understand the toxicity and safety of hyperectine in different experimental models [].

3-amino-4-[(7R,8S)-6'-methylspiro[6,8-dihydrocyclopenta[g][1,3]benzodioxole-7,5'-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline]-8-yl]pyrrole-2,5-dione is a complex organic compound characterized by its intricate structure that includes multiple fused rings and functional groups. The compound features an amino group and a pyrrole-2,5-dione moiety, contributing to its potential reactivity and biological properties. The spirocyclic structure adds to its uniqueness, making it a subject of interest in medicinal chemistry.

Include:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
  • Cyclization Reactions: The compound may undergo cyclization due to the presence of multiple double bonds and functional groups.
  • Redox Reactions: The dioxole and isoquinoline structures may engage in redox reactions under specific conditions.

These reactions can lead to the formation of derivatives that may possess enhanced biological activities or altered physicochemical properties.

The synthesis of 3-amino-4-[(7R,8S)-6'-methylspiro[6,8-dihydrocyclopenta[g][1,3]benzodioxole-7,5'-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline]-8-yl]pyrrole-2,5-dione can be achieved through several synthetic routes:

  • Multistep Synthesis: This method involves the sequential formation of each structural component. Key steps may include:
    • Formation of the pyrrole ring via cyclization of appropriate precursors.
    • Introduction of the spirocyclic structure through a condensation reaction.
    • Functionalization to introduce the amino group.
  • One-Pot Synthesis: A more efficient approach may involve one-pot reactions where multiple components react simultaneously under optimized conditions to form the desired compound.
  • Use of Catalysts: Catalysts can enhance reaction rates and selectivity during synthesis. Transition metal catalysts or organocatalysts might be employed in various steps.

The potential applications of 3-amino-4-[(7R,8S)-6'-methylspiro[6,8-dihydrocyclopenta[g][1,3]benzodioxole-7,5'-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline]-8-yl]pyrrole-2,5-dione are diverse:

  • Pharmaceutical Development: Given its potential biological activity, this compound could serve as a lead compound for developing new drugs targeting cancer or infectious diseases.
  • Material Science: The unique structural properties may allow for applications in organic electronics or as precursors for novel materials.

Interaction studies are crucial for understanding how 3-amino-4-[(7R,8S)-6'-methylspiro[6,8-dihydrocyclopenta[g][1,3]benzodioxole-7,5'-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline]-8-yl]pyrrole-2,5-dione interacts with biological targets. Key areas of focus include:

  • Protein-Ligand Interactions: Investigating how this compound binds to specific proteins can provide insights into its mechanism of action.
  • Enzyme Inhibition Studies: Understanding whether this compound inhibits certain enzymes can reveal its potential therapeutic effects.

Several compounds share structural similarities with 3-amino-4-[(7R,8S)-6'-methylspiro[6,8-dihydrocyclopenta[g][1,3]benzodioxole-7,5'-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline]-8-yl]pyrrole-2,5-dione. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
Compound AIsoquinoline coreAnticancer
Compound BPyrrole derivativeAntimicrobial
Compound CSpirocyclic structureNeuroprotective

Uniqueness

What sets 3-amino-4-[(7R,8S)-6'-methylspiro[6,8-dihydrocyclopenta[g][1,3]benzodioxole-7,5'-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline]-8-yl]pyrrole-2,5-dione apart is its intricate spirocyclic structure combined with multiple fused rings and functional groups that may enhance its biological activity compared to simpler derivatives.

XLogP3

1.6

Dates

Last modified: 08-19-2023

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